molecular formula C18H16FN3OS2 B2822044 (E)-1-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 897472-77-4

(E)-1-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2822044
CAS No.: 897472-77-4
M. Wt: 373.46
InChI Key: JYIVPGNQTBZGAJ-GQCTYLIASA-N
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Description

(E)-1-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H16FN3OS2 and its molecular weight is 373.46. The purity is usually 95%.
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Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Compounds with structures incorporating elements like fluorobenzothiazole and piperazine have been synthesized using microwave-assisted methods and evaluated for their antimicrobial, antilipase, and antiurease activities. Some of these synthesized compounds exhibited good to moderate antimicrobial activity against various microorganisms, with specific compounds showing antiurease and antilipase activities as well (Başoğlu et al., 2013).

Antimycobacterial Activity

Fluorinated benzothiazolo imidazole compounds have been synthesized and shown promising antimicrobial activities, including against Mycobacterium tuberculosis. The structural modifications involving fluorobenzothiazole and piperazine derivatives play a significant role in enhancing the antimicrobial efficacy of these compounds (Sathe et al., 2011).

Structural Analysis and Interactions

Studies on closely related compounds with halobenzoyl piperazines have revealed insights into their molecular structures and intermolecular interactions. These structural analyses can inform the design of new compounds with optimized properties for various applications (Mahesha et al., 2019).

Atypical Antipsychotic Activity

The structural analogs of fluorobenzothiazole piperazines have been evaluated for their potential atypical antipsychotic activities. Such compounds have been studied for their affinity towards dopamine D2 and serotonin 5HT2 and 5HT1A receptors, indicating their potential use in the development of new antipsychotic medications (Hrib et al., 1996).

Antibacterial Evaluation of Fluoroquinolones

Novel analogs of fluoroquinolones with substituted piperazine rings have been synthesized and evaluated for their antibacterial activity. These studies aim to develop more potent antibacterial agents by modifying the fluoroquinolone structure, potentially indicating the relevance of similar modifications in compounds like the one (Sharma et al., 2015).

Properties

IUPAC Name

(E)-1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS2/c19-13-3-5-15-16(12-13)25-18(20-15)22-9-7-21(8-10-22)17(23)6-4-14-2-1-11-24-14/h1-6,11-12H,7-10H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIVPGNQTBZGAJ-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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